Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Description
Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-methoxyphenyl group at position 3 and a methyl sulfanylacetate moiety at position 2. Its structure integrates a bicyclic thienopyrimidinone system, which is known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-11-5-3-4-10(8-11)18-15(20)14-12(6-7-23-14)17-16(18)24-9-13(19)22-2/h3-5,8H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLFCTFLVQJOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinazolinones, a class of compounds to which this molecule belongs, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry. They have the potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV and other biologically active agents.
Mode of Action
The biological activity of quinazolinones depends on their structure, which can be altered using different synthetic approaches.
Biochemical Pathways
Given the broad range of biological activities associated with quinazolinones, it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the potential biological activities associated with quinazolinones, it can be inferred that the compound could have significant effects at the molecular and cellular levels.
Biological Activity
Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.43 g/mol
- CAS Number : 1074365-84-6
The compound features a thieno[3,2-d]pyrimidin structure with a methoxyphenyl group and a sulfanylacetate moiety, which contribute to its biological efficacy.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidines possess antibacterial activity against various strains of bacteria, including resistant strains .
2. Anticancer Properties
The compound has demonstrated potential anticancer activity in several studies. It targets specific pathways involved in cancer cell proliferation and survival. For example, thienopyrimidine derivatives have been reported to inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
This compound acts as an inhibitor for several enzymes critical in disease progression. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumorigenesis and metastasis .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzyme Activity : The sulfanyl group enhances the compound's ability to bind to active sites on enzymes like CAs.
- Modulation of Signaling Pathways : The presence of the thieno[3,2-d]pyrimidine core allows the compound to interfere with signaling pathways that regulate cell growth and apoptosis.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Anticancer Efficacy : A study conducted on human cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with the compound. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
The thieno[3,2-d]pyrimidinone scaffold is a common motif in bioactive molecules. A closely related compound, 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (from ), shares the 4-oxopyrimidinone ring but incorporates a nucleoside-like structure with a terpene-derived thioether. Key differences include:
- Substituent Flexibility : The target compound’s methoxyphenyl and sulfanylacetate groups allow for greater steric adaptability compared to the rigid terpene-thioether in the nucleoside analog .
- Synthetic Utility : The nucleoside analog requires multistep protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups), whereas the target compound’s synthesis is more streamlined, leveraging direct sulfanyl linkage formation .
Sulfonyl Urea-Based Agrochemical Derivatives
highlights methyl esters of sulfonylurea herbicides, such as metsulfuron methyl ester and ethametsulfuron methyl ester , which share the methyl benzoate backbone but differ in their sulfonyl urea (–SO₂–NH–CO–NH–) pharmacophore. In contrast, the target compound uses a sulfanyl (–S–) linker. Key distinctions include:
- Bioactivity Mechanism : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while sulfanyl-linked compounds (like the target) may exhibit divergent modes of action due to reduced hydrogen-bonding capacity .
Trifluoromethyl-Substituted Pyridine Derivatives
The patent compound (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester () shares a methyl ester group but incorporates trifluoromethylpyridine and pyrrolidine moieties. Comparative insights:
- Electron-Withdrawing Effects : The target compound’s 3-methoxyphenyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl groups in the patent compound. This difference impacts electronic distribution and reactivity .
- Molecular Weight : The patent compound has a higher molecular weight (MW 501 vs. ~388 estimated for the target compound), which may influence pharmacokinetic properties such as membrane permeability .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulfanylacetate group enables straightforward functionalization compared to the laborious synthesis of silyl-protected nucleoside analogs .
- Agrochemical Potential: Unlike sulfonylureas, the sulfanyl linker may reduce off-target toxicity in non-plant systems, warranting further herbicidal testing .
Preparation Methods
Synthesis of Methyl 3-Amino-5-(3-Methoxyphenyl)-4,5-Dihydrothiophene-2-Carboxylate
The Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives, serves as the foundational step. A mixture of 3-methoxyacetophenone (10 mmol), methyl cyanoacetate (12 mmol), and sulfur (15 mmol) is refluxed in ethanol with morpholine (1.5 eq) as a catalyst for 8–12 hours. The reaction yields methyl 3-amino-5-(3-methoxyphenyl)-4,5-dihydrothiophene-2-carboxylate as a pale-yellow solid (72–78% yield). Characterization via $$ ^1H $$-NMR confirms the dihydrothiophene structure, with key signals at δ 6.85–7.25 (aromatic protons) and δ 3.75 (methoxy group).
Cyclization to 2-Chloro-3-(3-Methoxyphenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-One
The aminothiophene intermediate undergoes cyclization with chloroformamidine hydrochloride (1.2 eq) in refluxing ethanol for 6 hours. This step introduces the pyrimidinone ring and a chlorine substituent at position 2, yielding the 2-chloro intermediate (65–70% yield). IR analysis reveals a carbonyl stretch at 1685 cm$$^{-1}$$, consistent with the pyrimidin-4-one core.
Thiolation with Methyl 2-Mercaptoacetate
The chlorine atom at position 2 is displaced via nucleophilic substitution. A mixture of the 2-chloro intermediate (5 mmol), methyl 2-mercaptoacetate (6 mmol), and potassium carbonate (7 mmol) in dimethylformamide (DMF) is stirred at 80°C for 4 hours. After purification by column chromatography (hexane:ethyl acetate, 3:1), the target compound is obtained as a white crystalline solid (58–63% yield). $$ ^{13}C $$-NMR confirms the sulfanylacetate linkage, with a characteristic ester carbonyl signal at δ 170.2.
One-Pot Four-Component Synthesis
Reaction Design and Optimization
A modified four-component reaction adapts methodologies from green chemistry. Ethyl cyanoacetate (10 mmol), 3-methoxyacetophenone (10 mmol), sulfur (12 mmol), and formamide (15 mmol) are heated at 120°C in the presence of sodium tungstate (0.1 eq) for 8 hours. This one-pot approach simultaneously constructs the dihydrothienopyrimidinone core and introduces the 3-methoxyphenyl group. The crude product is purified via recrystallization from ethanol, yielding the unsubstituted dihydrothienopyrimidinone (55–60% yield).
Post-Synthetic Thiolation
The core structure is functionalized at position 2 using a Mitsunobu reaction. The dihydrothienopyrimidinone (5 mmol), methyl 2-mercaptoacetate (6 mmol), and triphenylphosphine (6 mmol) are combined in tetrahydrofuran (THF) with diethyl azodicarboxylate (6 mmol) at 0°C. After stirring for 24 hours at room temperature, the product is isolated by solvent evaporation and silica gel chromatography (50–55% yield). Mass spectrometry ([M+H]$$^+$$ = 403.1) corroborates the molecular formula $$ C{18}H{18}N2O4S_2 $$.
Oxidative Coupling of Thiophene Precursors
Synthesis of 3-(3-Methoxyphenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (10 mmol) is condensed with triethyl orthoformate (12 mmol) in acetic acid under microwave irradiation (100°C, 80 W, 15 minutes). Cyclization yields the thienopyrimidinone core (70–75% yield), which is hydrogenated using palladium on carbon (10% wt) in ethanol under $$ H_2 $$ (1 atm) to afford the 6,7-dihydro derivative.
Sulfur Insertion via Radical-Mediated Thiolation
The dihydrothienopyrimidinone (5 mmol) is treated with methyl 2-bromoacetate (6 mmol) and elemental sulfur (8 mmol) in the presence of azobisisobutyronitrile (AIBN, 0.1 eq) at 80°C for 6 hours. The radical-mediated thiolation introduces the sulfanylacetate group, with final purification via flash chromatography (60–65% yield). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 403.0824 (calculated for $$ C{18}H{18}N2O4S_2 $$).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Gewald + Substitution | High regioselectivity | Multi-step, time-consuming | 58–63 | ≥95 |
| One-Pot Four-Component | Atom economy, green conditions | Moderate functional group tolerance | 50–55 | ≥90 |
| Oxidative Coupling | Scalability, radical efficiency | Requires specialized reagents | 60–65 | ≥92 |
Spectroscopic Characterization Summary
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–90°C | Higher yields at 80°C |
| Solvent | Polar aprotic (DMF) | Enhances reactivity |
| Reaction Time | 8–24 hours | Avoids side products |
Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?
Answer:
Computational methods reduce trial-and-error experimentation:
- Quantum Chemical Calculations : Predict reaction energetics and transition states to identify viable pathways. For example, density functional theory (DFT) can model the thienopyrimidine cyclization mechanism .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR narrow down optimal conditions (e.g., solvent polarity, catalyst selection) .
- Machine Learning : Train models on analogous reactions (e.g., sulfanyl group substitutions) to predict yield outcomes. Data from PubChem or experimental repositories can feed these models .
Case Study : A 2024 study achieved a 40% reduction in experimental iterations by integrating DFT-based transition-state analysis with high-throughput screening .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₆N₂O₄S₂).
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .
Q. Common Pitfalls :
- Solvent Residuals : Ensure complete removal via vacuum drying to avoid false NMR peaks.
- Isomeric Contamination : Use 2D NMR (COSY, NOESY) to distinguish regioisomers .
Advanced: How can reaction mechanisms for sulfanyl group introduction be experimentally validated?
Answer:
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR or cryogenic MS to isolate transient species (e.g., thiolate intermediates) .
- Computational Validation : Compare experimental activation energies with DFT-calculated values to confirm proposed mechanisms .
Example : A 2025 study on ethyl 2-[(thienopyrimidinyl)sulfanyl]acetate used KIE to confirm a nucleophilic aromatic substitution mechanism .
Basic: Which functional groups in this compound influence its reactivity?
Answer:
- Thioether (–S–) : Prone to oxidation (e.g., forming sulfoxides) under acidic or oxidative conditions .
- Pyrimidinone Ring : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
- Ester Group (–COOCH₃) : Hydrolyzes to carboxylic acid under basic conditions, altering solubility .
Q. Reactivity Table :
| Functional Group | Reactivity | Stability Considerations |
|---|---|---|
| Thioether | Oxidation-sensitive | Store under inert atmosphere |
| Pyrimidinone | H-bond donor/acceptor | Stable in neutral pH |
| Ester | Base-labile | Avoid aqueous basic conditions |
Advanced: How can conflicting biological activity data be resolved in studies of this compound?
Answer:
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., kinase inhibition) to distinguish off-target effects .
- Structural Analogues : Synthesize derivatives (e.g., replacing methoxyphenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 μM) to confirm potency thresholds .
Case Study : A 2025 study resolved contradictions in anticancer activity by demonstrating compound aggregation at high concentrations, which skewed initial assay results .
Basic: What experimental design strategies optimize reaction yields?
Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent, and catalyst loading. For example, a 2024 study optimized sulfanyl acetate coupling by testing 8 combinations of DMF/THF, K₂CO₃/NaH, and 60°C/80°C .
- Response Surface Methodology (RSM) : Model interactions between variables to identify global maxima in yield .
Q. Example DoE Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Solvent | THF | DMF | DMF |
| Catalyst | K₂CO₃ | NaH | K₂CO₃ |
| Temperature (°C) | 60 | 80 | 80 |
Advanced: How can in silico modeling predict this compound’s bioactivity?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. A 2025 study predicted strong hydrogen bonding between the pyrimidinone carbonyl and COX-2’s active site .
- QSAR Models : Train on datasets of thienopyrimidine derivatives to correlate structural features (e.g., logP, polar surface area) with activity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., CYP450 inhibition risk) to prioritize compounds for in vivo testing .
Q. Key Prediction Metrics :
| Property | Predicted Value | Relevance |
|---|---|---|
| logP | 2.8 ± 0.3 | Moderate lipophilicity |
| PSA | 85 Ų | Blood-brain barrier penetration unlikely |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
